Ethyl 3-bromo-5-cyano-2-methoxybenzoate
Overview
Description
Ethyl 3-bromo-5-cyano-2-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methoxy group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-cyano-2-methoxybenzoate can be synthesized through several methodsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by a cyanation reaction using a suitable cyanating agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-cyano-2-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors. The presence of functional groups like the cyano and methoxy groups can influence its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-cyano-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 3-bromo-5-cyano-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 3-bromo-5-cyano-2-methoxybenzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the methoxy group can influence its solubility and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)5-9(12)10(8)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKICNVYBBOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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